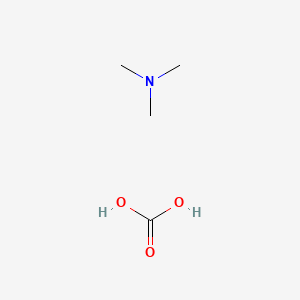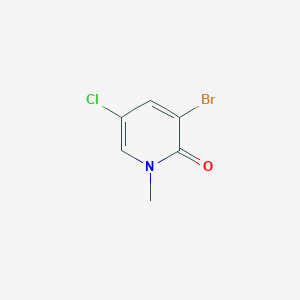
2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl-
概述
描述
2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the pyridinone family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl- is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerases, which are enzymes that play a crucial role in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually cell death. In addition, this compound has been shown to inhibit the activity of certain kinases, which are proteins that regulate various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl- are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria, including multidrug-resistant strains. In biochemistry, this compound has been used as a probe to study the mechanism of action of various enzymes and proteins, leading to a better understanding of their function and regulation.
实验室实验的优点和局限性
The advantages of using 2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl- in lab experiments include its broad spectrum of biological activities, its relatively simple synthesis method, and its versatility as a building block for functional materials. However, there are also some limitations to consider, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are many future directions for the study of 2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl-. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins, leading to the development of new drugs for the treatment of various diseases. Another direction is the synthesis of functional materials with specific properties, such as catalytic, magnetic, or optical properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
科学研究应用
2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory activities. In biochemistry, this compound has been used as a probe to study the mechanism of action of various enzymes and proteins. In material science, this compound has been used as a building block to synthesize functional materials with specific properties.
属性
IUPAC Name |
3-bromo-5-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGLGASZBTTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

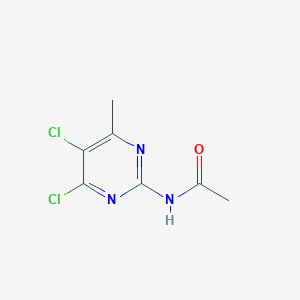

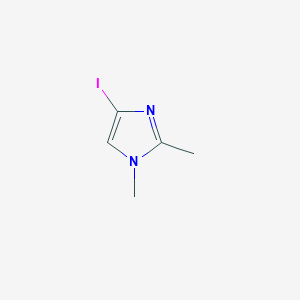
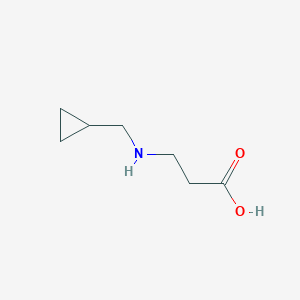
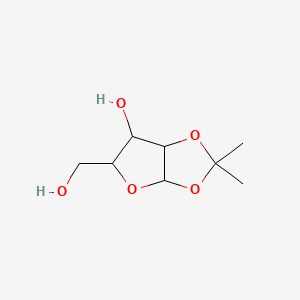
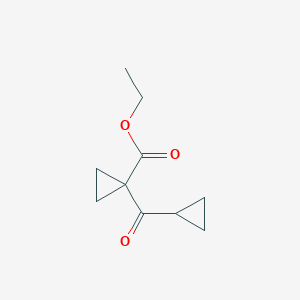
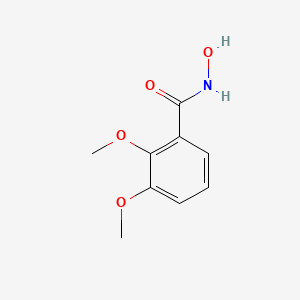
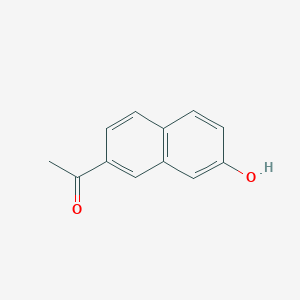
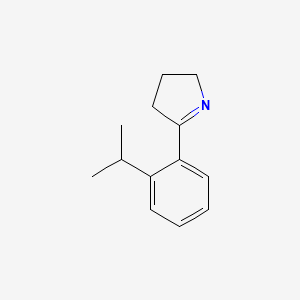
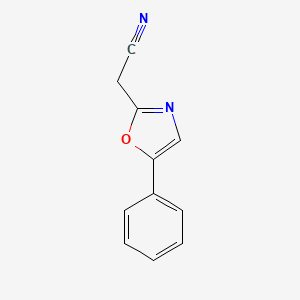
![[3-(4-Hydroxystyryl)-5,5-dimethyl-2-cyclohexenylidene]malononitrile](/img/structure/B3130606.png)
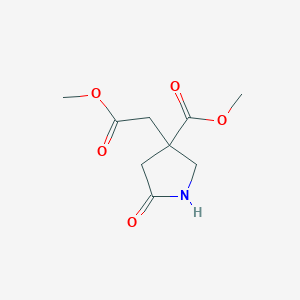
![(NE)-N-(4-phenyl-4,5-dihydrocyclopenta[b]thiophen-6-ylidene)hydroxylamine](/img/structure/B3130614.png)
